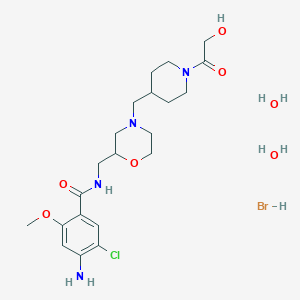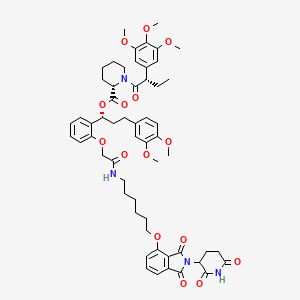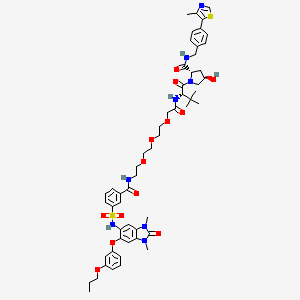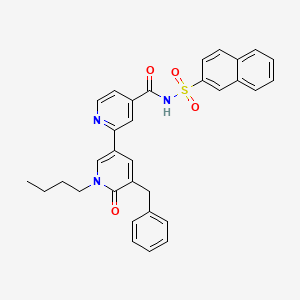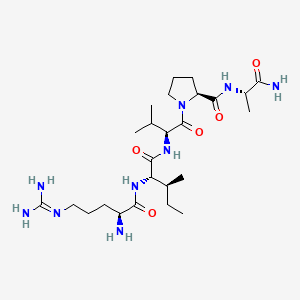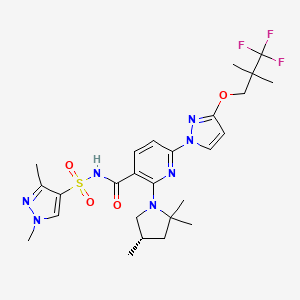
Elexacaftor
Overview
Description
Elexacaftor is a small molecule used as a cystic fibrosis transmembrane conductance regulator (CFTR) corrector. It is primarily used in combination with tezacaftor and ivacaftor for the treatment of cystic fibrosis in patients with one F508del-CFTR mutation . This combination therapy, marketed under the brand name Trikafta, has significantly improved the clinical outcomes for cystic fibrosis patients .
Scientific Research Applications
Elexacaftor has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying CFTR correctors and their interactions with other molecules.
Biology: Investigated for its effects on cellular processes and protein folding.
Industry: Utilized in the development of new CFTR modulators and combination therapies.
Mechanism of Action
Target of Action
Elexacaftor is a small molecule that primarily targets the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein . The CFTR protein is an epithelial chloride channel, and its proper function is critical in maintaining fluid and electrolyte homeostasis of various epithelial surfaces .
Mode of Action
This compound acts as a CFTR corrector . It modulates CFTR proteins to facilitate their trafficking to the cell surface for incorporation into the cell membrane . This compound and tezacaftor bind to different sites on the CFTR protein and have an additive effect in facilitating the cellular processing and trafficking of F508del-CFTR to increase the amount of CFTR protein delivered to the cell surface compared to either molecule alone .
Biochemical Pathways
The action of this compound affects the CFTR protein processing and trafficking pathways . By correcting the CFTR protein, this compound helps to alleviate the over-accumulation of dehydrated mucus in the lung, which impairs the ability of the lung to expel inhaled pathogens, causing chronic infection, inflammation, and fibrosis .
Result of Action
The result of this compound’s action is an increase in the number of mature CFTR proteins present at the cell surface . This leads to improved ion transport and alleviation of Cystic Fibrosis (CF) symptoms. Additionally, this compound has been shown to have anti-inflammatory effects, downregulating systemic and immune cell-derived inflammatory cytokines .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Elexacaftor plays a crucial role in biochemical reactions by interacting with the CFTR protein. It binds to specific sites on the CFTR protein, facilitating its proper folding and trafficking to the cell membrane. This interaction increases the number of functional CFTR proteins on the cell surface, which is essential for chloride ion transport. This compound’s action is synergistic with other CFTR modulators like ivacaftor, which enhances the gating function of CFTR, and tezacaftor, which also aids in CFTR trafficking .
Cellular Effects
This compound significantly impacts various cell types, particularly epithelial cells in the lungs, pancreas, and intestines. By increasing the functional expression of CFTR on the cell surface, this compound improves chloride ion transport, which is critical for maintaining fluid balance and mucus clearance in epithelial tissues. This leads to reduced mucus viscosity, improved airway hydration, and enhanced clearance of pathogens. Additionally, this compound influences cell signaling pathways and gene expression related to inflammation and immune response, contributing to overall improved cellular function in cystic fibrosis patients .
Molecular Mechanism
At the molecular level, this compound binds to the CFTR protein and corrects its misfolding caused by the F508del mutation. This binding stabilizes the protein, allowing it to be processed and trafficked to the cell surface. This compound works by interacting with multiple domains of the CFTR protein, enhancing its stability and function. This correction mechanism is crucial for restoring the chloride channel activity of CFTR, which is impaired in cystic fibrosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Initially, this compound rapidly increases the amount of functional CFTR on the cell surface. Over prolonged periods, studies have shown that this compound maintains its efficacy, with sustained improvements in CFTR function and stability. The compound’s stability and degradation in vitro and in vivo can influence its long-term effectiveness. Continuous exposure to this compound has demonstrated persistent benefits in cellular function and chloride transport .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Lower doses of this compound have been shown to partially correct CFTR function, while higher doses result in more significant improvements. At very high doses, this compound may exhibit toxic or adverse effects, including potential impacts on liver function and overall metabolism. These dosage-dependent effects highlight the importance of optimizing this compound dosage to achieve maximum therapeutic benefit with minimal side effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to its role in correcting CFTR function. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. This compound’s metabolic pathways include hepatic metabolism, where it is processed by cytochrome P450 enzymes. This metabolism can influence the compound’s bioavailability and efficacy, as well as its interaction with other drugs used in combination therapies .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It is absorbed and transported to target tissues, where it interacts with CFTR proteins. This compound’s distribution is influenced by its binding to plasma proteins and its ability to cross cellular membranes. This distribution is crucial for ensuring that adequate concentrations of this compound reach the sites of CFTR expression to exert its therapeutic effects .
Subcellular Localization
This compound’s subcellular localization is primarily associated with the endoplasmic reticulum and the cell membrane. It interacts with CFTR during its synthesis and folding in the endoplasmic reticulum, facilitating its proper processing and trafficking to the cell surface. This compound’s activity is dependent on its ability to reach and stabilize CFTR in these subcellular compartments, ensuring the protein’s functional expression and chloride channel activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Elexacaftor involves multiple steps, starting with the preparation of key intermediates. One of the critical intermediates is 3,3,3-trifluoro-2,2-dimethylpropane-1-ol. The preparation method includes the following steps :
Condensation Reaction: 3,3,3-trifluoropropionic acid is reacted with a protective reagent in a solvent, followed by the addition of a condensation reagent to obtain an intermediate.
Methylation: The intermediate is then reacted with a methylating agent and a base to form another intermediate.
Reduction: The final intermediate is dissolved in a solvent and reacted with a reducing agent to obtain 3,3,3-trifluoro-2,2-dimethylpropane-1-ol.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process involves the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .
Chemical Reactions Analysis
Types of Reactions: Elexacaftor undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify specific functional groups within the molecule.
Substitution: this compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Conditions for substitution reactions vary depending on the specific groups involved but often include the use of catalysts and solvents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Properties
IUPAC Name |
N-(1,3-dimethylpyrazol-4-yl)sulfonyl-6-[3-(3,3,3-trifluoro-2,2-dimethylpropoxy)pyrazol-1-yl]-2-[(4S)-2,2,4-trimethylpyrrolidin-1-yl]pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34F3N7O4S/c1-16-12-25(5,6)35(13-16)22-18(23(37)33-41(38,39)19-14-34(7)31-17(19)2)8-9-20(30-22)36-11-10-21(32-36)40-15-24(3,4)26(27,28)29/h8-11,14,16H,12-13,15H2,1-7H3,(H,33,37)/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVRHVFSOIWFBTE-INIZCTEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(N(C1)C2=C(C=CC(=N2)N3C=CC(=N3)OCC(C)(C)C(F)(F)F)C(=O)NS(=O)(=O)C4=CN(N=C4C)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC(N(C1)C2=C(C=CC(=N2)N3C=CC(=N3)OCC(C)(C)C(F)(F)F)C(=O)NS(=O)(=O)C4=CN(N=C4C)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34F3N7O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901027907 | |
| Record name | Elexacaftor | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901027907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
597.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<1mg/mL | |
| Record name | Elexacaftor | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15444 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Cystic fibrosis (CF) is the result of a mutation in the cystic fibrosis transmembrane conductance regulator (CFTR) gene. The CFTR proteins produced by this gene are transmembrane ion channels that move sodium and chloride across cell membranes - water follows the flow of chloride ions to the cell surface, which consequently helps to hydrate the surface of the cell and thin the secretions (i.e. mucous) around the cell. Mutations in the CFTR gene produce CFTR proteins of insufficient quantity and/or function, leading to defective ion transport and a build-up of thick mucous throughout the body that causes multi-organ disease involving the pulmonary, gastrointestinal, and pancreatic systems (amongst others). The most common CFTR mutation, the _F508del_ mutation, is estimated to account for 70 to 90% of all CFTR mutations and results in severe processing and trafficking defects of the CFTR protein. Elexacaftor is a CFTR corrector that modulates CFTR proteins to facilitate trafficking to the cell surface for incorporation into the cell membrane. The end result is an increase in the number of mature CFTR proteins present at the cell surface and, therefore, improved ion transport and CF symptomatology. Elexacaftor is used in combination with tezacaftor, another CFTR corrector with a different mechanism of action, and ivacaftor, a CFTR potentiator that improves the function of CFTR proteins on the cell surface - this multi-faceted, triple-drug approach confers a synergistic effect beyond that seen in typical corrector/potentiator dual therapy regimens. | |
| Record name | Elexacaftor | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15444 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
2216712-66-0 | |
| Record name | Elexacaftor [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2216712660 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Elexacaftor | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15444 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Elexacaftor | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901027907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-6-[3-(3,3,3-trifluoro-2,2-dimethylpropoxy)-1H-pyrazol-1-yl]-2-[(4S)-2,2,4-trimethylpyrrolidin-1-yl]pyridine-3-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ELEXACAFTOR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RRN67GMB0V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfanyl]ethyl]-3-ethylurea](/img/structure/B607209.png)
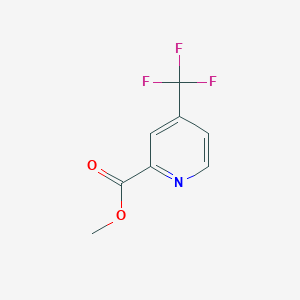
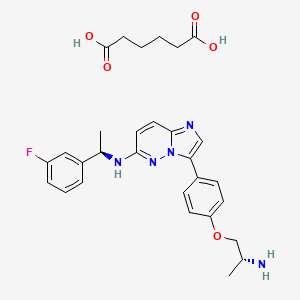
![N-{3-[(3-{4-[(4-Methoxyphenyl)amino]-1,3,5-Triazin-2-Yl}pyridin-2-Yl)amino]-4-Methylphenyl}-3-(Trifluoromethyl)benzamide](/img/structure/B607213.png)
![Sulfur, [4-[[2-(1,1-difluoroethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]amino]phenyl]pentafluoro-, (OC-6-21)-](/img/structure/B607214.png)
